Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride

Description

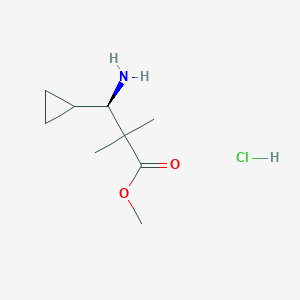

Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group, an amino group, and a dimethylpropanoate moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTIVGWCXYYSAS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1CC1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C1CC1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Introduction of the Amino Group: The amino group is usually introduced via an amination reaction, where an appropriate amine reacts with a precursor molecule.

Esterification: The dimethylpropanoate moiety is formed through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate: Lacks the hydrochloride component, which can affect its solubility and reactivity.

Ethyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester, leading to different physical and chemical properties.

Biological Activity

Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride is a chemical compound that has gained attention due to its unique structural characteristics and potential biological activities. This compound features a cyclopropyl group, an amino group, and a dimethylpropanoate moiety, which contribute to its versatility in various scientific fields, including medicinal chemistry and pharmacology.

- Molecular Formula : CHClNO

- Molecular Weight : 207.70 g/mol

- CAS Number : 2402789-83-5

The synthesis of this compound typically involves multiple steps:

- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.

- Introduction of the Amino Group : Conducted via amination reactions.

- Esterification : Formation of the dimethylpropanoate moiety through esterification with methanol.

The mechanism of action is believed to involve interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules while the cyclopropyl group interacts with hydrophobic regions, potentially modulating enzyme or receptor activity.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the type III secretion system (T3SS) in certain Gram-negative bacteria, which is crucial for their virulence. This inhibition could lead to reduced pathogenicity in organisms like E. coli .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- Inhibition of Type III Secretion System : A study demonstrated that compounds similar to this compound effectively inhibited T3SS in Citrobacter rodentium, a model organism for studying E. coli infections. The compound showed significant activity at concentrations around 50 µM, indicating potential as a therapeutic agent against bacterial infections .

- Neuroprotective Assays : In vitro assays revealed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective mechanism appears to involve modulation of cellular signaling pathways related to inflammation and cell survival .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Neuroprotective | Potential T3SS inhibitor |

| Ethyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate | Similar | Less potent against T3SS | Ethyl ester variant may exhibit different solubility profiles |

Q & A

What are the optimized synthetic routes for Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride, and how can stereochemical purity be ensured?

Level: Advanced (Synthesis & Stereochemistry)

Methodological Answer:

The synthesis typically involves multi-step sequences to introduce the cyclopropyl and dimethyl groups while preserving the (3R)-stereochemistry. Key steps include:

- Cyclopropane Ring Formation: Use of cyclopropyl Grignard reagents or [2+1] cycloaddition strategies under controlled conditions to avoid racemization.

- Amino Group Protection/Deprotection: Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are employed to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .

- Chiral Resolution: Chiral HPLC or enzymatic resolution ensures enantiomeric purity. For example, intermediates like methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate (analogous structures) are resolved using chiral columns .

- Validation: Confirm stereochemical integrity via polarimetry or X-ray crystallography of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.